molecular formula C12H13ClO2 B055525 (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone CAS No. 1696839-44-7

(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone

Cat. No.: B055525
CAS No.: 1696839-44-7
M. Wt: 224.68 g/mol
InChI Key: UHYZCRZFWDYXMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone typically involves the reaction of cyclopentanone with 4-chlorobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: (4-Chlorophenyl)(1-oxocyclopentyl)methanone.

    Reduction: (4-Chlorophenyl)(1-hydroxycyclopentyl)methanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone involves its interaction with various molecular targets, including opioid receptors and glutamate receptors . It modulates neurotransmission, which can affect pain perception and inflammatory responses. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Its combination of a cyclopentyl ring and a chlorophenyl group provides distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(4-chlorophenyl)-(1-hydroxycyclopentyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c13-10-5-3-9(4-6-10)11(14)12(15)7-1-2-8-12/h3-6,15H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYZCRZFWDYXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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